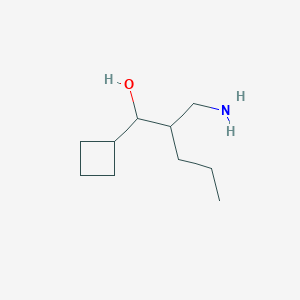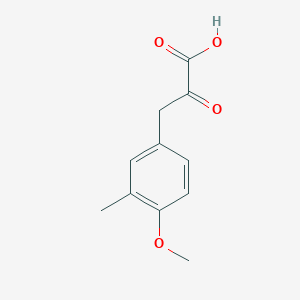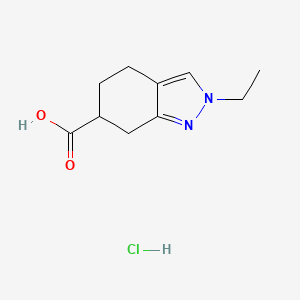
n-(1-Ethyl-1h-pyrazol-4-yl)hydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxaldehyde with hydrazinecarboximidamide under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the hydrazinecarboximidamide group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
- 1-(1H-pyrazol-4-yl)ethanone
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
Uniqueness
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C6H12N6 |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
1-amino-2-(1-ethylpyrazol-4-yl)guanidine |
InChI |
InChI=1S/C6H12N6/c1-2-12-4-5(3-9-12)10-6(7)11-8/h3-4H,2,8H2,1H3,(H3,7,10,11) |
Clé InChI |
WKJLJJBVRKQIRQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)N=C(N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



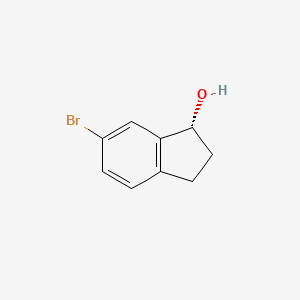
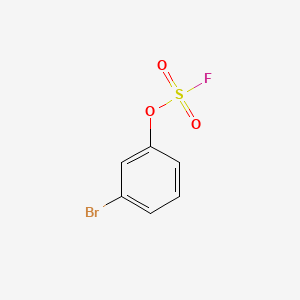
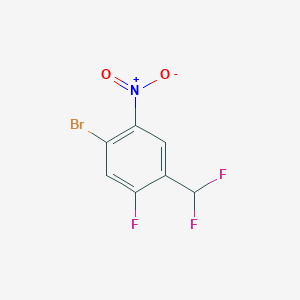
![N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B13565751.png)
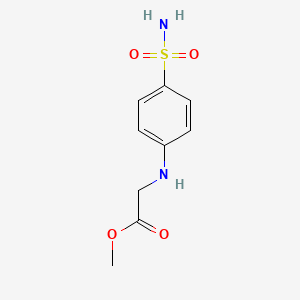
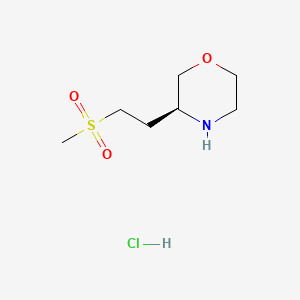
![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
![(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13565770.png)
